Epitizide

Vue d'ensemble

Description

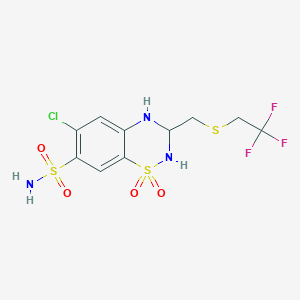

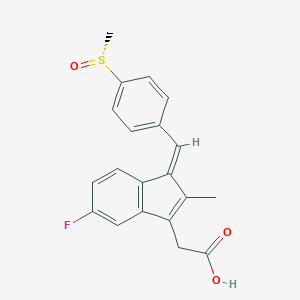

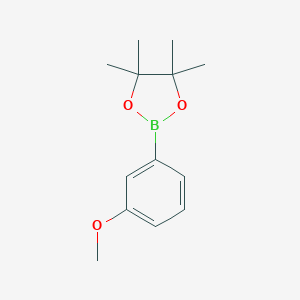

L’épitizide est un composé diurétique souvent utilisé en association avec le triamtérène pour favoriser la diurèse. Il est classé comme une petite molécule et sa formule chimique est C10H11ClF3N3O4S3 .

Applications De Recherche Scientifique

Epitizide has several scientific research applications:

Chemistry: Used as a model compound in studies of diuretic mechanisms and sulfonamide chemistry.

Biology: Investigated for its effects on cellular ion transport and water balance.

Medicine: Studied for its potential use in treating conditions like hypertension and edema.

Industry: Utilized in the development of new diuretic drugs and formulations

Mécanisme D'action

L’épitizide exerce ses effets diurétiques en inhibant la réabsorption du sodium dans les tubules contournés distaux des reins. Cela conduit à une excrétion accrue de sodium et d’eau, ce qui réduit le volume sanguin et la pression artérielle. Les cibles moléculaires comprennent les symporters sodium-chlorure, et les voies impliquées sont liées au transport ionique et à l’équilibre hydrique .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Epitizide are not fully annotated . It is known that this compound is commonly used to produce diuresis . The exact enzymes, proteins, and other biomolecules it interacts with are not clearly documented.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings

Metabolic Pathways

The metabolic pathways that this compound is involved in are not clearly documented

Méthodes De Préparation

La synthèse de l’épitizide implique plusieurs étapes, qui commencent généralement par la préparation du système cyclique benzothiadiazine. Les conditions réactionnelles impliquent souvent l’utilisation d’agents chlorants et la formation de sulfonamides.

Formation du cycle benzothiadiazine : Elle implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction du groupe trifluoroéthyle : Cette étape nécessite généralement l’utilisation de trifluoroéthylthiol et d’une base appropriée.

Purification finale : Le composé est purifié à l’aide de techniques standard telles que la recristallisation ou la chromatographie

Analyse Des Réactions Chimiques

L’épitizide subit plusieurs types de réactions chimiques :

Oxydation : L’épitizide peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.

Réduction : Le composé peut être réduit pour éliminer le groupe sulfonamide.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier aux positions chloro et trifluoroéthyle. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et les nucléophiles pour les réactions de substitution. .

4. Applications de la recherche scientifique

L’épitizide a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études sur les mécanismes diurétiques et la chimie des sulfonamides.

Biologie : Enquête sur ses effets sur le transport ionique cellulaire et l’équilibre hydrique.

Médecine : Étudié pour son utilisation potentielle dans le traitement de maladies comme l’hypertension artérielle et l’œdème.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations diurétiques

Comparaison Avec Des Composés Similaires

L’épitizide est souvent comparé à d’autres composés diurétiques tels que l’hydrochlorothiazide et la chlorthalidone. Bien que tous ces composés favorisent la diurèse, l’épitizide est unique dans sa combinaison avec le triamtérène, qui aide à contrer la perte de potassium. Des composés similaires comprennent :

- Hydrochlorothiazide

- Chlorthalidone

- Indapamide

- Métolazone L’épitizide se distingue par sa structure chimique spécifique et sa combinaison avec des agents épargneurs de potassium .

Propriétés

IUPAC Name |

6-chloro-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3O4S3/c11-5-1-6-8(2-7(5)23(15,18)19)24(20,21)17-9(16-6)3-22-4-10(12,13)14/h1-2,9,16-17H,3-4H2,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINBGYCKMGDWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862751 | |

| Record name | Epithiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1764-85-8, 96783-08-3, 96783-09-4 | |

| Record name | Epitizide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1764-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epithiazide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001764858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epithiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epithiazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitizide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epitizide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epithiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epitizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPITHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B266B85J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPITHIAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6Z4GR94BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPITHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8B42Z8CTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Epithiazide in treating hypertension?

A: Epithiazide, like other thiazide diuretics, primarily acts on the distal convoluted tubule in the kidneys. [] While its exact mechanism remains incompletely understood, it is believed to inhibit the reabsorption of sodium and chloride ions, leading to increased water excretion and a reduction in blood volume. This diuretic effect contributes to its antihypertensive properties. Additionally, research suggests that thiazides might have direct vasodilatory effects, further contributing to blood pressure lowering. []

Q2: How effective was the combination of Epithiazide and Veriloid in treating hypertension in the study?

A: The study published in The British Medical Journal investigated the effectiveness of a combination therapy consisting of Epithiazide and Veriloid (a purified fraction of veratrum alkaloids) for treating hypertension. [] The researchers concluded that the combination, administered as 'Thiaver', demonstrated effectiveness as a hypotensive agent. The study particularly highlighted its usefulness and safety in a general practice setting, based on data collected from 38 general practitioners and 241 patient cases. []

Q3: Were there any notable advantages of using Veriloid alongside Epithiazide for hypertension management?

A: Veriloid, a centrally acting antihypertensive agent, was recognized for its ability to avoid postural hypotension, a common side effect associated with ganglion-blocking and adrenergic compounds used in hypertension treatment at the time. [] This characteristic made it a potentially valuable addition to Epithiazide therapy, aiming for improved blood pressure control with a reduced risk of certain side effects.

Q4: What analytical methods have been used to study Epithiazide and other diuretics?

A: Research indicates that High-Performance Liquid Chromatography (HPLC) has been employed as an analytical technique for screening Epithiazide and other diuretics in human urine. [] This method facilitates the separation, identification, and quantification of these compounds, aiding in pharmacokinetic studies and potentially in monitoring patient compliance with prescribed medications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)